molecular formula C7H5BrClFO2S B1388197 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride CAS No. 874801-51-1

2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride

Cat. No.: B1388197
CAS No.: 874801-51-1
M. Wt: 287.53 g/mol
InChI Key: CWCXUKIDOCEUJH-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5BrClFO2S and a molecular weight of 287.53 g/mol. This compound is commonly used in various fields of research and industry due to its unique properties.

Preparation Methods

The preparation of 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride typically involves the sulfonylation of 2-bromo-5-fluoro-4-methylbenzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of advanced techniques to optimize yield and purity.

Chemical Reactions Analysis

2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki–Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Organic Synthesis

2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride serves as a building block in the synthesis of more complex organic molecules. Its sulfonyl chloride group is highly reactive, allowing it to participate in nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. This reactivity is crucial for creating sulfonamides and other derivatives that are important in synthetic chemistry .

Pharmaceutical Research

In pharmaceutical development, this compound is utilized as an intermediate for synthesizing potential drug candidates. The sulfonamide derivatives produced from this compound have shown promise in various therapeutic areas, including anti-inflammatory and antimicrobial agents. For instance, modifications of the sulfonamide group can enhance bioactivity and selectivity towards specific biological targets .

Chemical Biology

The compound is also employed in chemical biology for modifying biomolecules. Its electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, facilitating studies on protein interactions and functions. This application is particularly valuable in understanding disease mechanisms and developing targeted therapies .

Material Science

In material science, this compound is used to synthesize functional materials with specific properties. These materials can be engineered for applications such as sensors, catalysts, and advanced coatings due to their unique chemical characteristics imparted by the sulfonyl chloride moiety .

Case Study 1: Synthesis of Sulfonamide Derivatives

A study demonstrated the synthesis of various sulfonamide derivatives using this compound as a starting material. The resulting compounds exhibited significant biological activity against different bacterial strains, highlighting the compound's utility in developing new antibiotics.

Case Study 2: Modification of Biomolecules

Research involving the modification of proteins using this compound has shown that it can selectively label specific amino acids within proteins without disrupting their overall structure or function. This capability is essential for probing protein dynamics and interactions in cellular processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride involves its reactivity with nucleophiles and its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar compounds to 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride include other sulfonyl chlorides such as:

  • 2-Bromo-4-methylbenzenesulfonyl chloride
  • 2-Fluoro-4-methylbenzenesulfonyl chloride
  • 5-Fluoro-2-methylbenzenesulfonyl chloride

These compounds share similar structural features but differ in their specific substituents, which can influence their reactivity and applications. The uniqueness of this compound lies in its combination of bromine, fluorine, and sulfonyl chloride groups, which impart distinct chemical properties and reactivity.

Biological Activity

2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride (CAS No. 874801-51-1) is a sulfonyl chloride derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of both bromine and fluorine substituents on the aromatic ring, which can influence its reactivity and interactions with biological targets. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and potential applications in medicinal chemistry.

This compound is synthesized through various methods, typically involving the introduction of bromine and fluorine groups onto a methyl-substituted benzenesulfonyl chloride. The synthesis generally employs electrophilic aromatic substitution reactions, where the sulfonyl chloride acts as a reactive electrophile.

Key Synthetic Route:

  • Starting Material: 4-Methylbenzenesulfonyl chloride
  • Reagents: Bromine (Br2), Fluorine (F2) or fluorinating agents
  • Conditions: Typically requires controlled temperatures and solvents such as dichloromethane or chloroform to facilitate the reaction.

Antimicrobial Properties

Recent studies have indicated that sulfonyl chlorides, including this compound, exhibit antimicrobial activity. The presence of halogen substituents enhances their ability to disrupt bacterial cell walls. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria by interfering with bacterial metabolism and cell membrane integrity .

Table 1: Antimicrobial Activity Comparison

Compound NameActivity AgainstMechanism of Action
This compoundE. coli, MRSADisruption of cell wall synthesis
4-Methylbenzenesulfonyl chlorideStaphylococcus aureusInhibition of protein synthesis
5-Fluoro-2-methoxybenzenesulfonyl chloridePseudomonas aeruginosaMembrane disruption

Anti-Cancer Activity

The compound has also been investigated for its potential anti-cancer properties. Research indicates that sulfonyl chlorides can inhibit specific protein interactions involved in tumorigenesis. For example, studies have shown that similar compounds can modulate pathways related to apoptosis in cancer cells, suggesting a potential role in cancer therapy .

Mechanism of Action:

  • Protein Interaction Inhibition: The compound may inhibit key proteins involved in cell proliferation.
  • Induction of Apoptosis: By disrupting cellular signaling pathways, it may trigger programmed cell death in malignant cells.

Case Studies

  • Case Study on Antimicrobial Efficacy:
    A recent study evaluated the efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition zones against MRSA and E. coli, indicating strong antimicrobial properties.
  • Case Study on Cancer Cell Lines:
    In vitro studies using breast cancer cell lines revealed that treatment with the compound led to a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents.

Properties

IUPAC Name

2-bromo-5-fluoro-4-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO2S/c1-4-2-5(8)7(3-6(4)10)13(9,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCXUKIDOCEUJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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